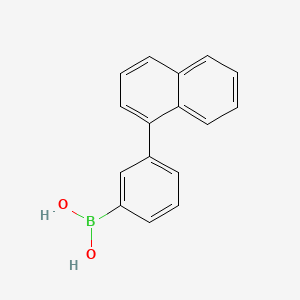

(3-(ナフタレン-1-イル)フェニル)ボロン酸

概要

説明

(3-(Naphthalen-1-yl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a white crystalline powder that is soluble in water and organic solvents. This compound is used as an intermediate in organic synthesis and has applications in various scientific research fields.

科学的研究の応用

(3-(Naphthalen-1-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules through cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a component in drug design.

Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

作用機序

Target of Action

(3-(Naphthalen-1-yl)phenyl)boronic acid, also known as 3-(1-naphthyl)phenylboronic acid, is a boronic acid derivativeBoronic acids are known to be used in suzuki-miyaura coupling reactions , which suggests that this compound may interact with various organic compounds in a chemical reaction.

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a reagent, contributing to the formation of carbon-carbon bonds. This process is facilitated by a palladium catalyst and a base, resulting in the coupling of the boronic acid with an organic halide .

Biochemical Pathways

It’s known that boronic acids, including this compound, play a crucial role in the suzuki-miyaura coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, suggesting that this compound could indirectly influence various biochemical pathways through its role in the synthesis of bioactive compounds.

Pharmacokinetics

The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of other functional groups .

Result of Action

As a boronic acid, this compound is likely to contribute to the formation of carbon-carbon bonds in suzuki-miyaura coupling reactions . This can result in the synthesis of various organic compounds, potentially leading to diverse molecular and cellular effects depending on the specific compounds synthesized.

Action Environment

The action, efficacy, and stability of (3-(Naphthalen-1-yl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as the choice of solvent, the temperature, and the pH of the reaction environment . Additionally, the stability of boronic acids can be influenced by factors such as temperature, light, and the presence of oxygen .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Naphthalen-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 110°C for several hours.

Industrial Production Methods

While specific industrial production methods for (3-(Naphthalen-1-yl)phenyl)boronic acid are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of solvent, catalyst, and reaction conditions can be optimized to improve yield and efficiency.

化学反応の分析

Types of Reactions

(3-(Naphthalen-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.

Oxidation: Can be oxidized to form phenols or quinones.

Reduction: Can be reduced to form corresponding alcohols.

Substitution: Can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3).

Major Products

Suzuki-Miyaura Coupling: Biphenyl derivatives.

Oxidation: Phenols or quinones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

類似化合物との比較

Similar Compounds

- (4-(Naphthalen-1-yl)phenyl)boronic acid

- (3-(Naphthalen-2-yl)phenyl)boronic acid

- Naphthalene-1-boronic acid

Uniqueness

(3-(Naphthalen-1-yl)phenyl)boronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its isomers and other boronic acids, it offers unique advantages in terms of stability and versatility in synthetic applications .

生物活性

(3-(Naphthalen-1-yl)phenyl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

1. Overview of Boronic Acids

Boronic acids, including (3-(Naphthalen-1-yl)phenyl)boronic acid, are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles. This property makes them valuable in various biochemical applications, including drug development and sensor technology. Notably, boronic acids have been shown to exhibit anticancer, antibacterial, and antiviral activities .

2.1 Target of Action

The primary mechanism through which (3-(Naphthalen-1-yl)phenyl)boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction, a widely used method in organic synthesis for forming carbon-carbon bonds. This reaction is crucial for the development of complex organic molecules used in pharmaceuticals.

2.2 Biochemical Pathways

As a boronic acid derivative, this compound can interact with biological molecules such as enzymes and nucleic acids. The Lewis acid properties of boron allow it to form complexes with hydroxide ions and other electron-rich species, facilitating various biochemical interactions .

3.1 Anticancer Activity

Research has indicated that boronic acids can inhibit proteasome activity, which is critical for the regulation of cellular processes such as the cell cycle and apoptosis. For instance, bortezomib, a well-known proteasome inhibitor containing a boronic acid moiety, has been effective in treating multiple myeloma .

Table 1: Anticancer Activity Data

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Bortezomib | 7.05 | Proteasome inhibition |

| Ixazomib | 8.21 | Proteasome inhibition |

| (3-(Naphthalen-1-yl)phenyl)boronic acid | TBD | Potential proteasome inhibition (hypothetical) |

3.2 Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. They can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics . The design of boronic acid derivatives has led to compounds that effectively inhibit these enzymes.

Table 2: Antibacterial Activity Data

| Compound Name | Ki (µM) | Target Enzyme |

|---|---|---|

| Compound 70 | 0.004 | Class C β-lactamases |

| Compound 71 | 0.008 | Class C β-lactamases |

| (3-(Naphthalen-1-yl)phenyl)boronic acid | TBD | Hypothetical β-lactamase inhibitor |

Case Study 1: Detection of Mycolactone A/B

A study utilized (3-(Naphthalen-1-yl)phenyl)boronic acid as a fluorogenic chemosensor for detecting mycolactone A/B from Mycobacterium ulcerans. The compound formed cyclic boronate esters with diol units present in mycolactone, enhancing fluorescence emission upon irradiation at specific wavelengths . This application highlights the potential use of this compound in diagnostic settings.

Case Study 2: Anticancer Properties

In vitro studies have demonstrated that derivatives of boronic acids can induce apoptosis in cancer cell lines by inhibiting key regulatory proteins involved in cell survival pathways . The introduction of boronic acid groups into existing bioactive molecules has been shown to enhance their selectivity and efficacy against cancer cells.

5. Conclusion

(3-(Naphthalen-1-yl)phenyl)boronic acid represents a promising compound within the broader category of boronic acids due to its diverse biological activities and potential therapeutic applications. Ongoing research is likely to uncover further insights into its mechanisms of action and efficacy in various medical contexts.

特性

IUPAC Name |

(3-naphthalen-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXYUCJLQZCNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730482 | |

| Record name | [3-(Naphthalen-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881913-20-8 | |

| Record name | [3-(Naphthalen-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。